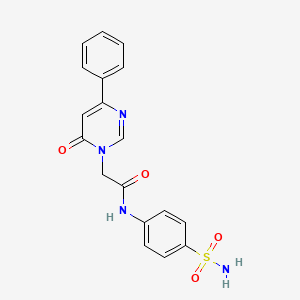![molecular formula C17H19N3O3 B6541545 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one CAS No. 1060201-68-4](/img/structure/B6541545.png)
6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one, or 6-MPMPO, is a synthetic compound that has recently become of interest to scientists due to its potential to be used in a variety of scientific research applications. 6-MPMPO has been found to exhibit a variety of biochemical and physiological effects, and its synthesis method is relatively simple and cost-effective.
科学的研究の応用
6-MPMPO has been found to have a variety of scientific research applications. It has been used in the study of the structure-activity relationship of small molecules, specifically in the area of chemical synthesis. It has also been used in the study of the pharmacological properties of various compounds, including the effects of drugs on the central nervous system. Additionally, it has been used in the study of the mechanisms of action and biochemical pathways of various compounds, including those involved in cancer and inflammation.
作用機序
The mechanism of action of 6-MPMPO is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 leads to decreased production of prostaglandins, which are involved in inflammation and pain. Additionally, 6-MPMPO has been found to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
6-MPMPO has been found to exhibit a variety of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are involved in inflammation and pain. Additionally, it has been found to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite, and sleep. Furthermore, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, and it has been found to inhibit the enzyme monoamine oxidase A, which is involved in the breakdown of the neurotransmitters serotonin and dopamine.
実験室実験の利点と制限
The use of 6-MPMPO in laboratory experiments has several advantages. First, it is relatively easy to synthesize and cost-effective. Second, it has a variety of biochemical and physiological effects, which makes it useful in a variety of scientific research applications. Third, it is a relatively stable compound, which makes it suitable for use in long-term experiments.
However, there are some limitations to the use of 6-MPMPO in laboratory experiments. First, its mechanism of action is not yet fully understood, so it is difficult to predict how it will affect a given experiment. Second, it has the potential for unwanted side effects, so it should be used with caution. Third, it is not yet approved for use in humans, so it should only be used in laboratory experiments.
将来の方向性
There are a variety of potential future directions for 6-MPMPO research. First, further research could be done to better understand its mechanism of action and biochemical and physiological effects. Second, further research could be done to determine its potential applications in drug development and pharmacology. Third, further research could be done to determine its potential therapeutic uses in humans. Fourth, further research could be done to determine its potential applications in the fields of cancer, inflammation, and pain management. Fifth, further research could be done to determine its potential applications in the fields of neurology, psychiatry, and addiction. Finally, further research could be done to determine its potential applications in the fields of agriculture and food science.
合成法
6-MPMPO is synthesized through a five-step process. The first step involves the reaction of 4-methylphenol and 2-morpholin-4-yl-2-oxoethyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate, to form 6-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one. The second step involves the reaction of 6-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one with thionyl chloride to form 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one. The third step involves the reaction of 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one with p-toluenesulfonyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate, to form 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one sulfonate. The fourth step involves the reaction of 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one sulfonate with sodium hydroxide to form 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one. The fifth step involves the reaction of 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one with sodium hydroxide to form 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one hydrochloride.
特性
IUPAC Name |
6-(4-methylphenyl)-3-(2-morpholin-4-yl-2-oxoethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-13-2-4-14(5-3-13)15-10-16(21)20(12-18-15)11-17(22)19-6-8-23-9-7-19/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPJCULTVVSNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-morpholino-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541467.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541469.png)

![N-[2-(3-methoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541490.png)
![2-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzamide](/img/structure/B6541504.png)

![2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B6541523.png)
![N-cyclopentyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6541531.png)
![N-cyclohexyl-N-methyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6541535.png)
![ethyl 1-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetyl}piperidine-4-carboxylate](/img/structure/B6541539.png)
![3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6541548.png)
![6-(4-methylphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6541550.png)
![3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6541554.png)